Cloransulam

説明

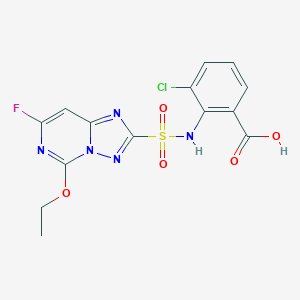

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O5S/c1-2-26-14-17-9(16)6-10-18-13(19-21(10)14)27(24,25)20-11-7(12(22)23)4-3-5-8(11)15/h3-6,20H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIANBKOBVRMNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166671 | |

| Record name | Cloransulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159518-97-5 | |

| Record name | Cloransulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159518-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloransulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159518975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloransulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159518-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORANSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0453190L7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Biochemical Interactions of Cloransulam

Acetolactate Synthase (ALS) Enzyme Inhibition

The primary mode of action for cloransulam is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). wikipedia.orgherts.ac.uksigmaaldrich.com This enzyme plays a critical role in the biosynthesis of essential amino acids in plants. wikipedia.orgfishersci.no By targeting ALS, this compound effectively halts cell division and subsequent growth in susceptible plant species. wikipedia.org

Target-Site Specificity and Binding Dynamics

This compound exhibits a high degree of specificity for the ALS enzyme. uni.lu It binds to the enzyme, thereby blocking its catalytic function. fishersci.ca The efficacy of this binding is crucial for the herbicide's activity. In some weed biotypes, resistance to this compound and other ALS-inhibiting herbicides has developed. This resistance is often attributed to genetic mutations in the ALS gene, which alter the enzyme's structure at the herbicide binding site. fishersci.ca These mutations reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. fishersci.ca

Research has identified specific amino acid substitutions that confer resistance. For instance, a tryptophan-to-leucine substitution at the 574 amino acid position (W574L) and a proline-to-serine substitution at the 197 position (Pro197Ser) have been shown to confer high levels of resistance to this compound in certain weed populations. uni.lufishersci.ca In vivo and in vitro assays have demonstrated that the ALS enzyme from resistant plants is significantly less sensitive to inhibition by this compound compared to the enzyme from susceptible plants. uni.lu

Table 1: Documented Target-Site Mutations Conferring Resistance to this compound

| Mutation | Amino Acid Change | Position | Weed Species |

|---|---|---|---|

| W574L | Tryptophan to Leucine (B10760876) | 574 | Giant Ragweed (Ambrosia trifida) |

| Pro197Ser | Proline to Serine | 197 | Sumatran Fleabane (Erigeron sumatrensis) |

Disruption of Branched-Chain Amino Acid Biosynthesis

The acetolactate synthase (ALS) enzyme is the first and rate-limiting step in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. fishersci.ptfishersci.besigmaaldrich.com These amino acids are fundamental building blocks for protein synthesis and are essential for normal plant growth and development. nih.govnih.gov

By inhibiting the ALS enzyme, this compound effectively blocks the production of these three critical amino acids. herts.ac.ukfishersci.nouni.lu This disruption leads to a cascade of events, beginning with the cessation of protein synthesis, which is particularly detrimental to the actively dividing cells in the meristematic regions. herts.ac.ukfishersci.be The inability to produce these amino acids ultimately starves the plant of essential components, leading to growth stagnation and death. herts.ac.uk

Physiological Manifestations of this compound Activity in Susceptible Biotypes

The biochemical disruption caused by this compound manifests as distinct physiological symptoms in susceptible plants. The herbicide is readily translocated from the points of uptake to the areas of active growth, leading to rapid and noticeable effects. nih.govwikipedia.org

Inhibition of Meristematic Growth

The primary physiological response to this compound is the rapid inhibition of growth, particularly in the meristematic tissues of roots and shoots. nih.govwikipedia.org These tissues have a high demand for the branched-chain amino acids to support rapid cell division and growth. fishersci.be The inhibition of ALS starves these regions of valine, leucine, and isoleucine, causing a swift cessation of cell division. wikipedia.org This results in visible stunting of the plant and a halt in the development of new leaves, stems, and roots. fishersci.ptnih.gov Terminal and lateral growth ceases as the meristematic tips are often the first parts of the plant to die. fishersci.pt

Effects on Chlorosis and Necrosis Development

Following the initial growth inhibition, susceptible plants typically exhibit visual symptoms such as chlorosis and necrosis. wikipedia.orgnih.gov Chlorosis, or the yellowing of plant tissue, often appears first in the younger leaves and meristematic regions due to the lack of essential amino acids for chlorophyll (B73375) synthesis and chloroplast development. wikipedia.orgmpg.de Leaves that emerge after the herbicide application may appear stunted, distorted, and chlorotic. fishersci.pt

As the injury progresses, the chlorotic tissues eventually become necrotic, meaning the tissue dies. wikipedia.org This necrosis is a sign of widespread cellular death and is the ultimate visual symptom of the herbicide's efficacy. The timeline for these symptoms can vary, but necrosis is often evident within 14 to 21 days after application. wikipedia.org

Systemic Transport and Distribution within Plant Tissues

This compound is characterized as a systemic herbicide, meaning that upon absorption, it is mobile within the plant. chemicalwarehouse.com It can be taken up by a plant through both its roots and foliage. illinois.eduregulations.gov Following absorption, it is distributed throughout the plant via the primary vascular systems to reach its site of action. regulations.gov

Xylem and Phloem Translocation Pathways

The long-distance movement of this compound within a plant occurs through both the xylem and phloem tissues. regulations.gov This capacity for movement in both vascular systems is known as ambimobility. acs.org

The xylem is responsible for the unidirectional transport of water and mineral nutrients from the roots to the upper parts of the plant, such as the stems and leaves, in a process driven by transpiration. agriculturewale.comthesciencehive.co.uk When this compound is absorbed by the roots, it enters the xylem and is carried upward with the transpiration stream, distributing it throughout the aerial parts of the plant. illinois.eduacs.org

The phloem transports sugars (produced during photosynthesis) and other organic molecules, like amino acids, from their point of origin (a "source," typically mature leaves) to areas of active growth or storage (a "sink"). savemyexams.comlibretexts.org This process, called translocation, is bidirectional, moving substances both up and down the plant as needed. agriculturewale.comsavemyexams.com this compound's chemical properties, particularly its nature as a weak acid, facilitate its loading and transport within the phloem. acs.org This allows the compound to move from photosynthetically active leaves to sinks such as developing shoots, roots, and meristems. regulations.govacs.org While it is mobile in the phloem, some research indicates its mobility may be somewhat limited compared to certain other phloem-mobile herbicides. acs.org

Accumulation Patterns in Plant Organs

As a result of its transport through both xylem and phloem, this compound is distributed throughout the plant and tends to accumulate in metabolically active tissues. regulations.gov The primary sites of accumulation are areas of new growth, specifically the meristems, which act as strong metabolic sinks. regulations.govacs.org This targeted delivery to growing points is directly related to its herbicidal efficacy, as it inhibits an enzyme critical for cell division and growth in susceptible plants. chemicalwarehouse.com

When taken up by the roots, this compound is translocated upwards and accumulates in the shoots. illinois.edu Movement through the xylem can also result in some accumulation at the margins of leaves, where the transpiration stream terminates. acs.org

It is important to note that the persistence and accumulation of this compound can be influenced by the plant species. In tolerant plants, such as soybeans, This compound-methyl (B1669235) is metabolized and dissipated quickly. illinois.eduresearchgate.net Studies have reported a half-life of as little as 0.21 to 0.56 days in soybean plants, leading to very low residue levels in the soil, grain, and straw by the time of harvest. researchgate.net This rapid metabolic breakdown limits long-term accumulation within the plant's organs. nih.gov

Environmental Fate and Degradation Dynamics of Cloransulam

Degradation Pathways in Terrestrial Systems

In terrestrial environments, cloransulam is primarily degraded through microbial biotransformation and photodegradation on soil surfaces. epa.gov

Microbial Biotransformation of this compound

Microbial action is the principal mechanism for the breakdown of this compound in soil. illinois.edu The rate and extent of this biotransformation are significantly affected by soil temperature, moisture content, and organic matter.

Soil temperature plays a critical role in the microbial degradation of this compound. Generally, as temperature increases, the rate of degradation also increases. Studies have shown that the half-life of many herbicides, including those in the same class as this compound, is significantly reduced at warmer temperatures, typically between 25°C and 35°C, due to higher microbial activity. revistacultivar.com For This compound-methyl (B1669235), degradation rates were observed to decrease approximately tenfold when soils were incubated at 5°C compared to 25°C. usda.gov In one study, the half-life of this compound-methyl was found to be 9 and 13 days in two different soil types at 25°C under aerobic conditions. usda.gov Another study reported that the dissipation of this compound-methyl in soil increased with higher temperatures. researchgate.net

Table 1: Effect of Temperature on this compound-methyl Half-Life in Soil

| Temperature (°C) | Half-Life (Days) | Soil Type | Reference |

|---|---|---|---|

| 5 | ~90-130 (estimated 10-fold increase from 25°C) | Cecil loamy sand & Hanford loam | usda.gov |

| 25 | 9 | Cecil loamy sand | usda.gov |

| 25 | 13 | Hanford loam | usda.gov |

Soil moisture is another key factor influencing the microbial degradation of this compound. Adequate soil moisture generally enhances microbial activity and, consequently, herbicide degradation. corn-states.com Increased soil moisture can facilitate greater microbial access to the herbicide. researchgate.net For instance, the mineralization of ¹⁴C-labeled this compound-methyl was found to increase with rising moisture content in a Drummer silty clay loam. researchgate.net However, the effect of moisture can be soil-dependent, as the same study noted no significant impact on mineralization in a Cisne silt loam. researchgate.net In some cases, very high moisture levels, such as in saturated or flooded conditions, can lead to anaerobic environments where different degradation pathways may occur. awsjournal.org While increased moisture can enhance degradation, dry conditions tend to slow it down, leading to greater persistence of the herbicide in the soil. corn-states.comawsjournal.org

Soil organic matter (SOM) content influences the degradation of this compound by affecting its availability to microorganisms. Herbicides can become adsorbed to SOM, which can make them less available for microbial breakdown. corn-states.com However, SOM also serves as a nutrient source for the microbial populations responsible for degradation. cambridge.org Degradation of this compound-methyl is generally accelerated in soils with high organic matter content, provided other conditions like temperature and moisture are favorable. illinois.edu Research has indicated that a significant portion of this compound-methyl can become strongly bound to soil organic matter. usda.gov

The microbial degradation of this compound-methyl in soil leads to the formation of several metabolites. The initial transformation often involves modifications to the functional groups while the main structure of the chemical remains intact. epa.gov Key metabolites identified in aerobic soil metabolism studies include:

This compound (or XDE-565-acid): Formed through the hydrolysis of the methyl ester group. usda.govhc-sc.gc.ca

5-hydroxy-cloransulam-methyl: A hydroxylated version of the parent compound. usda.govepa.gov

5-hydroxy-cloransulam: A metabolite that is both hydroxylated and has had the methyl ester group removed. usda.govepa.gov

Under anaerobic conditions, which can occur in saturated soils, other metabolites such as sulfonamide (ASTP) and This compound-methyl fluorethenyl have been identified. epa.govepa.gov Some of these transformation products, like this compound and its 5-hydroxy derivatives, can be more persistent than the parent compound. epa.gov

Table 2: Major Microbial Metabolites of this compound-methyl in Soil

| Metabolite | Formation Condition | Persistence Relative to Parent | Reference |

|---|---|---|---|

| This compound (XDE-565-acid) | Aerobic/Anaerobic | More persistent | epa.gov |

| 5-hydroxy-cloransulam-methyl | Aerobic | More persistent | epa.gov |

| 5-hydroxy-cloransulam | Aerobic | More persistent | epa.gov |

| Sulfonamide (ASTP) | Anaerobic | - | epa.gov |

| This compound-methyl fluorethenyl | Anaerobic | Appears persistent | epa.govepa.gov |

Role of Soil Organic Matter in Microbial Decomposition

Photodegradation on Soil Surfaces

Table 3: Photodegradation Half-Life of this compound-methyl on Soil

| Half-Life (Days) | Conditions | Reference |

|---|---|---|

| 30 - 70 | Corrected for metabolism | epa.govepa.gov |

| 13 | Moist soil | nih.gov |

| 30 and 70 | Simulated sunlight, corrected for aerobic metabolism | epa.gov |

Hydrolytic Degradation Mechanisms in Soil

The rate of hydrolytic degradation of this compound-methyl in soil is strongly dependent on pH. epa.gov While detailed kinetic studies are more extensively documented in aqueous systems, the principles apply to soil environments. In acidic soils (pH 5), the compound is stable. epa.gov As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates significantly. epa.gov This pH-dependent hydrolysis of the sulfonylurea bridge is a primary transformation process. researchgate.net For instance, in laboratory studies, this compound-methyl is relatively stable in acidic conditions but degrades rapidly under alkaline conditions. regulations.gov

Degradation Pathways in Aquatic Systems

In aquatic environments, this compound-methyl is subject to several degradation processes, including photolysis, hydrolysis, and microbial metabolism. The interplay of these pathways determines the herbicide's persistence and fate in water bodies.

Photolysis, or degradation by sunlight, is a primary and rapid route of dissipation for this compound-methyl in surface waters. hc-sc.gc.ca In clear, shallow water, the compound degrades quickly. regulations.govregulations.gov Laboratory studies have determined the aqueous photolysis half-life of this compound-methyl to be as short as 22 minutes at pH 7. epa.govhc-sc.gc.camade-in-china.com The dissipation rate in natural waters is likely dependent on factors that affect light penetration, such as water depth and the amount of suspended sediment. The major photolytic degradates identified are sulfinic acid (TSPA) and sulfonic acid (ASTP), which result from the cleavage of the sulfonamide ring. The sulfinic acid is expected to oxidize rapidly to sulfonic acid in natural waters. epa.gov

Interactive Data Table: Aqueous Photolysis of this compound-Methyl

| Parameter | Value | pH | Reference |

| Half-life (t₁/₂) | 22 minutes | 7 | epa.govhc-sc.gc.camade-in-china.com |

| Major Degradates | Sulfinic Acid (TSPA), Sulfonic Acid (ASTP) | - |

The hydrolytic degradation of this compound-methyl is highly dependent on the pH of the water. epa.govregulations.gov The compound is very stable in acidic water but becomes increasingly susceptible to hydrolysis as the pH becomes neutral and then alkaline. regulations.govregulations.gov This makes hydrolysis a significant dissipation pathway in alkaline water bodies. regulations.govregulations.gov

In sterile buffer solutions, this compound-methyl was found to be relatively stable at pH 5, with a half-life estimated to be greater than 365 days, and in some studies, ranging from 2 to 4 years. herts.ac.ukregulations.govregulations.gov At a neutral pH of 7, it degrades slowly, with reported half-lives ranging from 118 to 231 days. herts.ac.ukregulations.govregulations.gov In contrast, hydrolysis is rapid at pH 9, with a half-life of just 3 days. herts.ac.ukregulations.govregulations.gov Key transformation products identified during hydrolysis studies include this compound methyl imidate, this compound-methyl acetic acid, and 5-OH this compound-methyl.

Interactive Data Table: pH-Dependent Hydrolysis of this compound-Methyl in Water

| pH | Half-life (t₁/₂) | Temperature | Reference |

| 5 | >365 days to 2-4 years | 20°C | herts.ac.ukregulations.govregulations.gov |

| 7 | 118 to 231 days | 20°C | herts.ac.ukregulations.govregulations.gov |

| 9 | 3 days | 20°C | herts.ac.ukregulations.govregulations.gov |

Aerobic aquatic metabolism is a recognized route of degradation for this compound-methyl. regulations.gov Under aerobic conditions in water/sediment systems, the degradation half-life for the total system has been reported to be between 15 and 75 days. regulations.gov One study noted an aerobic aquatic half-life of 25.6 days in the water phase, with the majority of the radiolabeled compound remaining in the water column after 31 days. hc-sc.gc.ca Initially, there was a lack of data on this specific pathway, leading to assumptions of stability for modeling purposes. However, subsequent studies have confirmed that metabolism does occur under aerobic aquatic conditions. regulations.gov

Under anaerobic aquatic conditions, this compound-methyl transforms with a half-life of approximately 16 days for the parent compound. epa.govhc-sc.gc.canih.gov However, the resulting transformation products have been shown to be more persistent. epa.gov In these studies, major transformation products included this compound (the acid form), 5-hydroxy-cloransulam, 5-hydroxy-cloransulam-methyl, and a compound identified as N-(2-carboxy-phenyl-6-chloro)-{1-methyl-5-(2-fluoroethenyl)-1,2,4-triazol-3-sulfonamide}. epa.govhc-sc.gc.ca The concentration of the degradate this compound was observed to increase for up to 65 days before it began to decline, with a calculated half-life of 45 days. Another study conducted at a lower temperature of 5°C found a much longer half-life for the parent compound of 237 days under anaerobic aquatic conditions. hc-sc.gc.ca

Aerobic Aquatic Metabolism

Dissipation and Persistence in Environmental Compartments

The environmental persistence of a pesticide is a critical factor in determining its potential for long-term impact on ecosystems. The dissipation of this compound, which refers to the decline of its concentration over time in a particular environmental matrix, is influenced by a combination of biotic and abiotic degradation processes.

Dissipation Kinetics in Agricultural Soils

The dissipation of this compound in agricultural soils is a complex process governed by factors such as soil type, temperature, moisture, and microbial activity. researchgate.net Research indicates that microbial degradation is a primary mechanism for the decomposition of this compound-methyl in soil. illinois.edu

The half-life (DT50) of a pesticide is the time it takes for 50% of the initial concentration to dissipate. For this compound-methyl, the half-life can vary significantly depending on the specific characteristics of the soil. Laboratory and field studies have been conducted to determine its persistence across a range of soil types.

In field studies, the half-life of this compound-methyl has been reported to range from 8 to 10 days. illinois.edu One study conducted at three different experimental sites in China reported half-lives ranging from 0.44 to 5.53 days. researchgate.netnih.gov Another set of field studies in the United States, across Wisconsin, Indiana, Mississippi, and North Carolina, found initial-rate half-lives ranging from 2.5 to 4.8 days at three of the sites, and a half-life of 11.2 days at the North Carolina site. acs.org

Laboratory studies have shown that the aerobic soil half-life of this compound-methyl can range from 9 to 28 days across 18 different soil types. usda.gov In a study using Cecil loamy sand and Hanford loam, the aerobic soil half-lives were 9 and 13 days, respectively. usda.govacs.org The dissipation was observed to be slower in soils with higher organic matter content and in clay loam soils compared to sandy loam and loamy sand soils. researchgate.net Temperature also plays a significant role, with degradation rates decreasing approximately 10-fold when soils were incubated at 5°C compared to higher temperatures. usda.govacs.org

Table 1: Reported Half-lives of this compound-methyl in Agricultural Soils

| Soil Type/Location | Half-life (days) | Study Type | Source(s) |

|---|---|---|---|

| Various Field Soils | 8 - 10 | Field | illinois.edu |

| Three sites in China | 0.44 - 5.53 | Field | researchgate.netnih.gov |

| Mississippi, Indiana, Wisconsin (USA) | 2.5 - 4.8 | Field | acs.org |

| North Carolina (USA) | 11.2 | Field | acs.org |

| 18 different soils (USA) | 13 - 28 | Laboratory | usda.govacs.org |

| Cecil loamy sand | 9 | Laboratory | usda.govacs.org |

| Hanford loam | 13 | Laboratory | usda.govacs.org |

| Aerobic soils | 9 - 13 | Laboratory | epa.gov |

To characterize the dissipation kinetics of this compound in soil, various mathematical models are employed. The most common are the single first-order (SFO) model and the two-compartment model.

The single first-order (SFO) model assumes that the rate of dissipation is directly proportional to the concentration of the pesticide. While widely used for its simplicity, it may not always accurately describe the dissipation pattern of this compound, which can exhibit a biphasic nature. acs.org

The two-compartment model often provides a better fit for the dissipation of this compound-methyl. acs.orgusda.govacs.org This model conceptualizes the soil as having two compartments. uomustansiriyah.edu.iq An initial rapid dissipation phase is followed by a slower phase. uomustansiriyah.edu.iq This biphasic pattern is attributed to the initial degradation of the readily available portion of the herbicide, followed by the slower degradation of the portion that has become sorbed to soil particles or is less accessible to microbial degradation. acs.orgresearchgate.net Studies have shown that the degradation of this compound-methyl is rapid initially and then slows as the compound becomes more strongly adsorbed to the soil over time. acs.orgresearchgate.net

Half-life Determinations across Diverse Soil Types

Dissipation in Crop Matrices (e.g., Soybean Plants)

This compound is also subject to dissipation within the crop itself. In soybean plants, this compound-methyl has been found to dissipate quickly. researchgate.netnih.gov One study reported half-lives ranging from 0.21 to 0.56 days in soybean plants under field conditions. researchgate.netnih.gov This rapid dissipation within the plant minimizes the potential for high residue levels in the harvested crop. nih.gov

Formation and Persistence of Transformation Products and Metabolites

The degradation of this compound-methyl in the environment leads to the formation of several transformation products, or metabolites. The primary transformation pathways include hydrolysis and metabolism by soil microorganisms. epa.govepa.gov

The major metabolites identified in soil and water include:

This compound : This is the acid form of the parent ester. epa.gov It is formed through the hydrolysis of the methyl ester group. nih.gov

5-hydroxy-cloransulam-methyl : This metabolite is formed through hydroxylation of the parent compound. usda.govacs.orgepa.gov

5-hydroxy-cloransulam : This is the hydroxylated acid form. usda.govacs.orgepa.gov

Other transformation products that have been identified, particularly under anaerobic conditions, include sulfonamide and This compound-methyl fluorethenyl . epa.govepa.gov Some of these transformation products, such as this compound-methyl fluorethenyl, appear to be persistent under anaerobic conditions. epa.govepa.gov The structurally similar transformation products can persist in the subsurface, where microbial activity is lower. epa.govepa.gov

Mobility and Transport in the Environment

The mobility of a pesticide determines its potential to move from the application site to other environmental compartments, such as groundwater and surface water. This compound-methyl is considered to be highly mobile in soil. epa.govregulations.gov This mobility is influenced by its chemical properties and its interaction with soil particles.

The potential for leaching is a significant aspect of this compound's environmental transport. epa.gov Due to its mobility, there is a possibility of it leaching through the soil profile and potentially contaminating groundwater, especially in areas with permeable soils and shallow water tables. epa.govnih.gov Field studies have detected low concentrations of this compound residues at depths of 45 to 90 cm. epa.gov

The sorption of this compound-methyl to soil particles, as indicated by its Koc value (soil organic carbon-water (B12546825) partitioning coefficient), suggests a mobility ranging from very high to low, depending on soil properties. nih.gov However, field observations indicate that its mobility is generally low, with the compound typically remaining in the upper 5 cm of the soil. nih.gov This is partly due to the increasing sorption of the compound to soil over time. acs.org While the parent compound and its transformation products may have slight persistence in the surface layer, they can become more persistent if they leach into the subsurface. epa.govepa.gov

Runoff from treated fields is another potential transport pathway for this compound to enter surface water bodies. epa.govregulations.gov

Adsorption-Desorption Characteristics in Soil

The interaction of this compound with soil particles, known as adsorption and desorption, significantly influences its availability for transport and degradation. Research indicates that this compound generally exhibits low to moderate adsorption to soil.

Soil sorption coefficients (Kd) for this compound have been reported to range from 0.18 to 0.83 mL/g, with an average adsorption Kd of 0.38 mL/g. researchgate.net The soil organic carbon sorption coefficient (Koc), which normalizes adsorption to the organic carbon content of the soil, has been cited to range from 54.4 to 915 mL/g. illinois.edu Higher Koc values are typically observed in soils with higher organic matter and in more acidic conditions. illinois.edu

Studies have shown that the adsorption of this compound can be influenced by soil properties. For instance, in a study comparing a Drummer silty clay loam and a Cisne silt loam, greater sorption was observed in the Drummer soil, which may contribute to the persistence of the parent compound in that soil type. researchgate.net The low soil-water partitioning coefficients suggest that this compound and its transformation products are more likely to be found in the water column rather than in sediments. epa.gov

Interestingly, aged aerobic soil metabolism and adsorption/desorption studies indicate that this compound residues can become more tightly bound to soil over time. epa.gov This increased sorption over time can reduce the amount of this compound available for leaching or runoff. researchgate.net

Table 1: Soil Sorption Coefficients for this compound

| Parameter | Value | Reference |

| Adsorption Kd | 0.18 - 0.83 mL/g | researchgate.net |

| Average Adsorption Kd | 0.38 mL/g | researchgate.net |

| Koc | 54.4 - 915 mL/g | illinois.edu |

Leaching Potential to Groundwater Systems

This compound is recognized as having the potential to leach through the soil profile and into groundwater, particularly under specific environmental conditions. epa.govepa.govsummitagro-usa.com Its chemical properties, including its mobility, contribute to this potential. herts.ac.uk

The use of this compound in areas with permeable soils and shallow water tables may result in groundwater contamination. epa.govepa.govsummitagro-usa.com This is because in such conditions, the downward movement of water can carry the dissolved herbicide through the soil layers and into the underlying aquifer. The chemical and its transformation products possess characteristics associated with chemicals detected in groundwater. summitagro-usa.comepa.gov

Field dissipation studies have provided evidence of this leaching potential, with low concentrations of this compound residues detected at depths of 45 to 90 cm following rainfall or irrigation events. epa.gov The process of leaching through the soil is considered a competing process with runoff in a dissolved phase to surface waters. epa.gov The extent to which leaching occurs is heavily influenced by weather patterns and site-specific factors that affect water movement through the soil. epa.gov

Herbicides containing this compound are often labeled with a groundwater advisory, highlighting the need for careful consideration of soil type and groundwater depth before application. illinois.edu

Surface Water Runoff Potential

This compound has a high potential to enter surface water bodies through runoff. epa.govepa.govsummitagro-usa.com This is particularly true for applications on poorly draining soils or soils with shallow groundwater. epa.govepa.govsummitagro-usa.com

Runoff can occur when rainfall or irrigation water moves across the soil surface, carrying dissolved this compound with it. The product is classified as having a high potential for reaching aquatic sediment via runoff for several weeks after application. epa.govepa.gov The likelihood of runoff is increased by factors such as the slope of the land, soil type, and the intensity and timing of rainfall following application. summitagro-usa.com Avoiding applications when rainfall is predicted within 48 hours can help reduce the amount of product that runs off into surface water. epa.govamazonaws.com

The establishment of vegetative buffer strips between treated areas and surface water features like ponds, streams, and springs is a recommended practice to reduce the loading of this compound from runoff water and sediment. epa.govepa.govamazonaws.com

Subsurface Persistence Considerations

The persistence of this compound in the subsurface environment is a key factor in its long-term environmental fate. While this compound and its transformation products are generally considered to have slight persistence in the surface soil layer, they may become more persistent once they leach into the subsurface. epa.govepa.gov

In the surface soil, microbial transformation and photolysis are significant degradation pathways. epa.gov However, the influence of these degradation processes is likely to diminish as the chemical moves deeper into the soil profile where microbial activity is lower and there is no light. epa.gov In these subsurface layers, slower degradation processes such as hydrolysis may become the primary pathways, leading to greater persistence. epa.gov

The degradation half-life of this compound and its structurally similar transformation products is estimated to be around 1 to 2 months under aerobic soil conditions. epa.gov However, the persistence in subsurface layers with low metabolic activity and in groundwater is uncertain. epa.gov The dissipation of this compound from the upper 15 cm of soil in field studies was relatively rapid, with a DT50 (the time for 50% of the initial concentration to dissipate) of 5 to 8 days. epa.gov This rapid dissipation from the surface layer can be attributed to both degradation and leaching. epa.gov

Molecular and Genetic Basis of Herbicide Resistance to Cloransulam

Identification of Cloransulam-Resistant Weed Biotypes

The emergence of weed populations resistant to this compound has been documented in various parts of the world, affecting key agricultural production areas. The identification and monitoring of these resistant biotypes are critical for informing regional weed management recommendations and mitigating their further spread.

Geographical Distribution of Resistant Populations

This compound-resistant weed populations have been identified across North America and other parts of the world. In Canada, multiple-resistant biotypes of Canada fleabane (Conyza canadensis), with resistance to both glyphosate (B1671968) and This compound-methyl (B1669235), have been confirmed in numerous counties across Ontario. mdpi.comcambridge.orgpurdue.eduweedscience.orgcdnsciencepub.com The initial discoveries in southwestern Ontario have been followed by a rapid expansion, with resistant populations now present across a significant portion of the province's soybean-growing regions. mdpi.comnih.gov Similarly, this compound-resistant giant ragweed (Ambrosia trifida) has been identified in southern Ontario and the midwestern United States, including Illinois and Indiana. weedscience.comcambridge.orgmdpi.com

In the United States, this compound resistance is also a notable issue. Common ragweed (Ambrosia artemisiifolia) populations resistant to this compound have been reported in the Mid-Atlantic region. weedscience.org Furthermore, studies on horseweed have identified populations with resistance to this compound across various states. nih.gov The issue is not confined to North America; for instance, cross-resistance to this compound-methyl has been identified in populations of Erigeron sumatrensis in Brazil. mdpi.comnih.govresearchgate.netnih.gov Globally, the International Herbicide-Resistant Weed Database tracks cases of herbicide resistance, including those to ALS inhibitors like this compound, highlighting the international nature of this challenge. purdue.edu

Prevalence in Key Agricultural Regions

The prevalence of this compound resistance is particularly high in regions with intensive cultivation of crops like soybeans, where ALS-inhibiting herbicides have been used extensively. In Ontario, Canada, surveys conducted between 2011 and 2015 showed a significant increase in the number of sites with Canada fleabane populations exhibiting multiple resistance to glyphosate and this compound. mdpi.comcambridge.org For example, in 2011 and 2012, 19 sites were identified with multiple resistant Canada fleabane. cambridge.org By 2015, this number had grown substantially, with 32 additional sites confirmed in that year alone. mdpi.com

In the midwestern United States, the introduction of this compound-methyl in 1998 was quickly followed by the identification of resistant common and giant ragweed biotypes in over 30 locations. weedscience.comresearchgate.net A study of common ragweed accessions from the Mid-Atlantic region found that 25 out of 30 accessions were resistant to this compound. weedscience.org In soybean fields in southern Brazil, populations of Erigeron sumatrensis have demonstrated cross-resistance to both chlorimuron-ethyl (B22764) and this compound-methyl. mdpi.comnih.govresearchgate.netnih.gov The high frequency of resistance in these key agricultural areas underscores the significant selection pressure exerted by the repeated use of ALS-inhibiting herbicides.

Interactive Table: Geographical Distribution of this compound-Resistant Weed Biotypes

| Weed Species | Resistant To | Location(s) | Year(s) of Report/Survey |

| Conyza canadensis (Canada fleabane) | This compound-methyl (often with glyphosate) | Ontario, Canada | 2011-2015 mdpi.comcambridge.orgpurdue.edu |

| Ambrosia trifida (Giant ragweed) | This compound-methyl | Southern Ontario, Canada; Illinois & Indiana, USA | 1998, 2011-2012 weedscience.comcambridge.org |

| Ambrosia artemisiifolia (Common ragweed) | This compound | Mid-Atlantic, USA | 2016 weedscience.org |

| Erigeron sumatrensis | This compound-methyl | Paraná, Brazil | 2016/2017 mdpi.comnih.govresearchgate.netnih.gov |

Target-Site Resistance Mechanisms

The primary mechanism of resistance to this compound at the molecular level is target-site resistance, which involves genetic mutations in the gene encoding the acetolactate synthase (ALS) enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect and allowing the plant to survive treatment.

ALS Gene Mutations Conferring Resistance

Several specific point mutations within the ALS gene have been identified that confer resistance to this compound and other ALS-inhibiting herbicides. These mutations result in an amino acid substitution in the ALS enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine). The location and nature of the amino acid substitution can influence the spectrum and level of resistance to different chemical families of ALS inhibitors.

A frequently identified mutation conferring resistance to this compound is a substitution of tryptophan (W) with leucine (L) at the 574th amino acid position of the ALS enzyme. This W574L mutation has been confirmed as the predominant basis for this compound resistance in common ragweed (Ambrosia artemisiifolia). cambridge.org Research on multiple common ragweed populations found a strong correlation between the presence of the Leu574 allele and resistance to this compound. cambridge.org Of 70 plants identified as resistant to this compound, 68 possessed one or more Leu574 alleles. cambridge.org

Similarly, molecular analysis of a this compound-resistant giant ragweed (Ambrosia trifida) population from Indiana identified the W574L substitution as the cause of resistance. cambridge.org This mutation was also found to confer cross-resistance to other ALS-inhibiting herbicides. cambridge.org The W574L mutation is known to provide broad cross-resistance to various ALS inhibitor chemical families. In tall waterhemp (Amaranthus tuberculatus), the W574L mutation confers resistance to both imazethapyr (B50286) and thifensulfuron. weedscience.org

Another significant mutation leading to this compound resistance is the substitution of proline (P) with serine (S) at amino acid position 197 of the ALS enzyme. A study on Erigeron sumatrensis from Brazil identified the Pro197Ser mutation as the mechanism of cross-resistance to both chlorimuron-ethyl and this compound-methyl. mdpi.comnih.govresearchgate.netnih.gov This specific mutation is one of the most commonly reported mutations in the ALS gene globally. nih.gov

In horseweed (Conyza canadensis), the Pro197Ser substitution has also been identified and is associated with resistance to this compound-methyl. weedscience.org Research on different horseweed populations has shown that this mutation, along with others at the same position (e.g., Pro197Ala), confers high levels of resistance to triazolopyrimidine herbicides like this compound. nih.govweedscience.org The Pro197Ser mutation typically results in high levels of resistance to sulfonylurea (SU) herbicides and varying levels of resistance to other ALS inhibitor families. nih.gov

Interactive Table: ALS Gene Mutations Conferring Resistance to this compound

| Mutation | Amino Acid Change | Weed Species | Herbicide(s) Affected |

| W574L | Tryptophan to Leucine | Ambrosia artemisiifolia (Common ragweed), Ambrosia trifida (Giant ragweed) cambridge.orgcambridge.org | This compound, Imazamox cambridge.org |

| Pro197Ser | Proline to Serine | Erigeron sumatrensis, Conyza canadensis (Horseweed) mdpi.comweedscience.orgresearchgate.netnih.gov | This compound-methyl, Chlorimuron-ethyl mdpi.comresearchgate.netnih.gov |

Other Identified Amino Acid Substitutions

While the Tryptophan-574-Leucine (Trp-574-Leu) substitution is a predominant mutation conferring resistance to this compound, several other amino acid substitutions in the ALS enzyme have been identified in resistant weed populations. weedscience.orgbioone.org These mutations can also lead to significant resistance levels and varying patterns of cross-resistance.

Specific substitutions identified in weed species that confer resistance to this compound include:

Proline-197-Serine (Pro-197-Ser): This mutation has been identified in hairy fleabane (Erigeron sumatrensis) and horseweed (Conyza canadensis), conferring cross-resistance to both this compound-methyl and sulfonylurea herbicides like chlorimuron-ethyl. mdpi.comweedscience.orgresearchgate.net

Proline-197-Alanine (Pro-197-Ala): Found in horseweed, this substitution also results in resistance to this compound. nih.gov

Aspartic Acid-376-Glutamic Acid (Asp-376-Glu): A mutation at this position was identified in a horseweed population, leading to broad cross-resistance that includes this compound, chlorimuron (B1205186), and imazethapyr. nih.gov

Alanine-205-Valine (Ala-205-Val): This substitution was found in a horseweed population that demonstrated high resistance to imazapyr (B1671738) and pyrithiobac-sodium. weedscience.org

Alanine-122-Threonine (Ala-122-Thr): In smooth pigweed, this substitution conferred high-level resistance to imidazolinone herbicides, though it also resulted in increased sensitivity to this compound. vt.edu Conversely, in a common lambsquarters (Chenopodium album) population with this mutation, no detectable resistance to this compound-methyl was observed. mdpi.com

Serine-653-Asparagine (Ser-653-Asn): This substitution was identified in several smooth pigweed biotypes resistant to ALS-inhibiting herbicides. vt.edu

Additionally, research on greater beggarticks (Bidens subalternans) identified two novel substitutions, Phenylalanine-116-Leucine (Phe-116-Leu) and Phenylalanine-149-Serine (Phe-149-Ser), in a resistant biotype, although their specific role in conferring resistance has not been fully determined. researchgate.net

Altered ALS Enzyme Activity in Resistant Phenotypes

The genetic mutations conferring resistance to this compound manifest as significant alterations in the activity of the ALS enzyme. In resistant plants, the enzyme becomes far less sensitive to inhibition by the herbicide. This change is often quantified by comparing the herbicide concentration required to inhibit 50% of the enzyme's activity (I50) in resistant versus susceptible biotypes.

In a resistant population of common ragweed (Ambrosia artemisiifolia), the ALS enzyme exhibited a resistance/susceptibility (R/S) ratio for this compound-methyl greater than 5,000, indicating a profound decrease in sensitivity. bioone.org

Similarly, studies on a resistant common sunflower (Helianthus annuus) population found that its ALS enzyme required 39 times more imazethapyr and 9 times more chlorimuron to achieve 50% inhibition compared to the enzyme from a susceptible biotype. researchgate.net

For giant ragweed (Ambrosia trifida), initial laboratory assays confirmed that resistance to this compound was the result of an altered ALS enzyme. weedscience.orgcambridge.org

In horseweed populations, enzyme activity assays also confirmed that resistance was due to an altered target site. weedscience.orgnih.gov

Dose-response studies on resistant hairy fleabane showed significantly higher values for 50% growth reduction (GR50) when treated with this compound-methyl, with a resistance factor of 13.8, directly linking the Pro-197-Ser mutation to altered enzyme function. mdpi.com

Allelic Frequencies of Resistance-Conferring Mutations

The frequency of resistance-conferring alleles within a weed population provides insight into the selection pressure exerted by the herbicide and the genetics of resistance.

In a giant ragweed population from Seymour, Indiana, at least 15 different ALS alleles were identified among the plants analyzed. weedscience.orgcambridge.org Two of these alleles carried the Leucine substitution at position 574 and were responsible for resistance; these resistance alleles occurred at an average frequency of 0.25. weedscience.orgcambridge.org In contrast, the 13 alleles that conferred susceptibility were present at a much lower average frequency of 0.04. weedscience.orgcambridge.org

A broader study surveying 22 common ragweed populations found that of 352 plants treated with this compound, 70 were resistant. cambridge.org Crucially, all but two of these resistant individuals possessed one or more of the Leu-574 alleles, demonstrating the high prevalence of this specific mutation in conferring this compound resistance in the species. cambridge.org

In a study of Palmer amaranth (B1665344) (Amaranthus palmeri), it was noted that 37% of plants that survived a chlorimuron-ethyl treatment did not carry the Trp-574-Leu mutation, suggesting that other resistance alleles or mechanisms are present in the population. plos.org

Research on mosquito populations has also utilized analyses of allelic frequencies to identify and track novel mutations associated with insecticide resistance, highlighting the universal applicability of this approach. nih.gov

Cross-Resistance Patterns to Other ALS-Inhibiting Herbicides

A critical consequence of target-site mutations in the ALS gene is the potential for cross-resistance, where a mutation conferring resistance to one ALS-inhibiting herbicide also provides resistance to other herbicides from different chemical families that target the same enzyme.

Sulfonylurea-Class Herbicides

Cross-resistance between this compound (a triazolopyrimidine) and sulfonylurea (SU) herbicides is common, often conferred by the same genetic mutations.

Giant ragweed with the Trp-574-Leu mutation showed cross-resistance to the sulfonylurea chlorimuron. weedscience.orgcambridge.org

A common ragweed population with the same mutation exhibited a very high R/S ratio of 4,100 for chlorimuron, indicating strong cross-resistance. bioone.org

In hairy fleabane, the Pro-197-Ser mutation conferred cross-resistance to both this compound-methyl and the sulfonylurea chlorimuron-ethyl. mdpi.comresearchgate.net

Horseweed populations with any of the three identified mutations (Pro-197-Ser, Pro-197-Ala, or Asp-376-Glu) were cross-resistant to both this compound and chlorimuron. weedscience.orgnih.gov

Ecological Impact and Ecotoxicological Implications of Cloransulam

Effects on Soil Microbial Communities

The soil microbiome is a critical component of terrestrial ecosystems, responsible for vital functions such as nutrient cycling and organic matter decomposition. The application of cloransulam can lead to various alterations in the soil microbial landscape.

Modulation of Functional Bacteria Related to Pesticide Degradation

A notable effect of This compound-methyl (B1669235) in soil is the stimulation of bacteria capable of degrading pesticides. Studies have shown that the application of this compound-methyl leads to an increased abundance of functional bacteria associated with pesticide breakdown. researchgate.netnih.gov This suggests an adaptive response from the soil microbial community, where certain bacterial populations may utilize the herbicide as a substance for growth, contributing to its degradation in the soil environment. researchgate.net

Influence on Soil Enzyme Activities (e.g., β-glucosidase, Urease)

Soil enzymes are sensitive indicators of soil health, and their activity can be influenced by the presence of herbicides. Research into this compound-methyl has revealed varied effects on key soil enzymes. researchgate.net The activity of β-glucosidase, an enzyme involved in the carbon cycle, was found to be activated at a concentration of 2.5 mg kg⁻¹. nih.gov In contrast, the effect on urease, an enzyme critical for nitrogen mineralization, was dependent on the concentration. Urease activity was activated at lower concentrations of 0.05 and 0.5 mg kg⁻¹ of this compound-methyl. nih.gov

Consequences for Soil Nitrogen Cycling (Nitrification, Denitrification)

The nitrogen cycle, a fundamental process for plant nutrient availability, can be impacted by this compound. sciencelearn.org.nzmsu.edu Research based on genetic expression suggests that this compound-methyl at a concentration of 0.05 mg kg⁻¹ may inhibit the process of nitrification, which is the conversion of ammonium (B1175870) to nitrate (B79036). researchgate.netnih.gov Conversely, the same study indicated that this concentration could promote the denitrification process, where nitrate is converted back to nitrogen gas. researchgate.netnih.gov These alterations can affect the availability of nitrogen for plants and potentially influence greenhouse gas emissions from the soil. researchgate.netyoutube.com

Toxicity to Non-Target Terrestrial Organisms

Table 1: Toxicity of this compound-methyl to Non-Target Terrestrial Organisms Data sourced from Health Canada's Proposed Registration Decision for this compound-methyl.

| Organism | Exposure | Test Substance | Endpoint | Value | Degree of Toxicity |

|---|---|---|---|---|---|

| Earthworm (Eisenia fetida) | Acute | XDE-565 | 14-d LC50 | > 859 mg a.i./kg soil | Moderately Toxic |

| Bee (Apis mellifera) | Contact | XDE-565 | 48-h LD50 | > 25 µg a.i./bee | Relatively Non-toxic |

| Bobwhite quail | Acute | XDE-565 | LD50 | > 2250 mg a.i./kg bw | Practically Non-toxic |

| Bobwhite quail | Dietary | XDE-565 | 8-d LC50 | > 5620 mg a.i./kg diet | Practically Non-toxic |

| Mallard duck | Dietary | XDE-565 | 8-d LC50 | > 5620 mg a.i./kg diet | Practically Non-toxic |

| Rat (for Mammalian proxy) | Acute oral | XDE-565 | LD50 | > 5000 mg a.i./kg bw | Low Toxicity |

Compound Information

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 22235201 nih.govuni.luherts.ac.uk |

Impact on Earthworm Physiology and Reproduction (e.g., Eisenia fetida)

The herbicide this compound can exert notable physiological effects on soil-dwelling invertebrates such as the earthworm Eisenia fetida. These organisms are crucial for soil health, and understanding the sublethal impacts of herbicides is vital for a comprehensive ecological risk assessment.

Induction of Oxidative Stress and DNA Damage

Exposure of Eisenia fetida to this compound has been shown to induce oxidative stress. researchgate.net Studies indicate that the herbicide can lead to an accumulation of reactive oxygen species (ROS) within the earthworm's tissues. researchgate.net This increase in ROS can overwhelm the organism's antioxidant defense mechanisms, leading to cellular damage. Key biomarkers of this stress include increased activities of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which are involved in detoxifying ROS. researchgate.net

The oxidative stress often results in lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. This is evidenced by elevated levels of malondialdehyde (MDA), a common byproduct of lipid peroxidation. researchgate.net Furthermore, this oxidative environment can lead to genotoxicity. Research has demonstrated that this compound exposure is associated with DNA damage, indicated by an increase in 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA lesions. researchgate.net Alterations in the expression of genes related to physiological processes also point to oxidative stress and potential cell apoptosis. researchgate.net

Influence of Nanoparticle Co-exposure on Toxicity

The ecotoxicological profile of this compound can be exacerbated by the presence of other environmental contaminants, such as nanoparticles. The co-exposure of Eisenia fetida to this compound and titanium dioxide nanoparticles (TiO2NPs), for instance, has been found to enhance the herbicide's toxicity. researchgate.net

**Table 1: Effects of this compound on *Eisenia fetida***

| Endpoint | Observation | Reference |

|---|---|---|

| Oxidative Stress | ||

| Reactive Oxygen Species (ROS) | Promoted accumulation | researchgate.net |

| Malondialdehyde (MDA) | Promoted accumulation | researchgate.net |

| Superoxide Dismutase (SOD) | Increased activity | researchgate.net |

| Catalase (CAT) | Increased activity | researchgate.net |

| DNA Damage | ||

| 8-hydroxydeoxyguanosine (8-OHdG) | Promoted accumulation | researchgate.net |

| Co-exposure with TiO2NPs | ||

| Overall Toxicity | Enhanced toxicity compared to single exposure | researchgate.net |

Effects on Beneficial Invertebrates (e.g., Honeybees)

Based on available toxicological data, this compound is characterized as having low toxicity to honeybees (Apis mellifera). epa.govherts.ac.uk The acute contact toxicity test, a standard measure for assessing the immediate risk of a pesticide to bees, resulted in a high LD50 value. The reported acute contact LD50 is greater than 25 micrograms per bee (µ g/bee ). epa.gov This value indicates that a large amount of the substance is required to cause mortality in 50% of the test population, leading to its classification as "practically non-toxic" to bees in the context of acute exposure. epa.govresearchgate.net

Toxicity to Non-Target Aquatic Organisms

The impact of this compound on aquatic ecosystems is a key component of its environmental risk profile. It is generally considered to be slightly toxic to practically non-toxic to aquatic organisms on an acute basis. epa.govregulations.gov

Effects on Freshwater Fish Species

Acute toxicity studies on freshwater fish have shown that this compound has a low level of toxicity. For the Bluegill Sunfish (Lepomis macrochirus), the 96-hour LC50 (the concentration required to kill 50% of the test fish in 96 hours) is greater than 154 parts per million (ppm). epa.gov Similarly, for the Rainbow Trout (Oncorhynchus mykiss), the 96-hour LC50 is greater than 86 ppm. epa.gov These values support the classification of this compound as being of low acute toxicity to these species. epa.gov Furthermore, chronic toxicity testing in freshwater fish revealed no significant adverse effects at the highest concentrations tested. regulations.gov

Table 2: Acute Toxicity of this compound to Freshwater Fish

| Species | Test Duration | LC50 Value | Reference |

|---|---|---|---|

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | > 154 ppm | epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | > 86 ppm | epa.gov |

Impact on Aquatic Invertebrates (e.g., Daphnia magna)

For aquatic invertebrates, such as the water flea Daphnia magna, this compound is also considered to have low acute toxicity. herts.ac.uk The 48-hour LC50 for Daphnia magna is reported to be 98 ppm. epa.gov While chronic toxicity studies did show statistically significant reductions in growth (body length) at tested concentrations, these effects were minor (≤5%) and did not demonstrate a clear dose-response relationship, suggesting a low likelihood of chronic adverse effects. regulations.gov

Table 3: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Test Duration | LC50 Value | Reference |

|---|---|---|---|

| Daphnia magna | 48 hours | 98 ppm | epa.gov |

Phytotoxicity to Non-Target Plant Species and Rotational Crops

This compound's mode of action, the inhibition of the acetolactate synthase (ALS) enzyme, is common to many plants, leading to potential phytotoxicity in non-target species and subsequent crops planted in treated fields. scirp.orgmedchemexpress.com

Differential Sensitivity of Monocots vs. Dicots

There is a clear differential in sensitivity to this compound between monocotyledonous (monocot) and dicotyledonous (dicot) plants. Generally, dicotyledonous plants (broadleaf plants) are more susceptible to the phytotoxic effects of this compound than monocotyledonous plants (grasses). epa.gov This selectivity is the basis for its use in controlling broadleaf weeds in monocot crops like corn, and in tolerant dicot crops like soybeans. medchemexpress.com However, this also means that non-target dicot crops and wild plants are at a higher risk of injury from drift or soil residues.

Even within these broad categories, sensitivity can vary. For example, among monocots, some grass species show tolerance, while others can be affected. epa.gov Similarly, while soybeans are a tolerant dicot, other dicots like sugar beets and sunflowers are highly sensitive. ontario.ca

Carryover Effects on Succeeding Crop Species (e.g., Dry Bean, Cover Crops)

The persistence of this compound in the soil can lead to carryover injury in sensitive rotational crops. iastate.edu The potential for carryover is influenced by several factors, including the rate of application, soil characteristics (such as pH and organic matter content), and environmental conditions like rainfall and temperature, which affect the rate of herbicide degradation. iastate.eduontario.ca

Dry Bean: Various market classes of dry bean (Phaseolus vulgaris) have shown sensitivity to this compound. Studies have documented visible injury, reduced plant height, and decreased yield in black, white, cranberry, and kidney beans following this compound application. scirp.orgcambridge.orgcambridge.org For instance, pre-emergence applications of this compound-methyl have been shown to cause between 9% and 13% visible injury in dry beans. cambridge.orgscirp.org In some cases, this has translated to significant yield reductions. cambridge.orgcambridge.org Different market classes can exhibit differential sensitivity. scirp.org

Cover Crops: The establishment and growth of cover crops can also be negatively impacted by this compound residues in the soil. Broadleaf cover crops, such as legumes (e.g., crimson clover, Austrian winter pea) and brassicas (e.g., radish species), are generally more sensitive than small grain cover crops like cereal rye, wheat, and barley. growiwm.orgcorteva.us However, even the more tolerant species can be affected. Cereal rye, for example, has shown reduced biomass in some studies following this compound application. growiwm.orgcambridge.org The herbicide label for products containing this compound provides specific rotational intervals for various crops to minimize the risk of carryover injury. epa.govepa.govcorteva.ca These intervals can range from 4 months for wheat to 30 months for highly sensitive crops like sugar beets and sunflowers, often requiring a successful field bioassay before planting. epa.govontario.ca

Table 2: Selected Rotational Intervals for Crops Following this compound Application

| Crop | Rotational Interval (Months) | Source(s) |

|---|---|---|

| Wheat | 4 | corteva.ca |

| Corn | 9 | corteva.ca |

| Alfalfa | 9-12 | epa.govontario.ca |

| Barley | 12 | ontario.ca |

| Canola | 18-24 | epa.govksu.edu |

| Tobacco | 10-18 | epa.govontario.ca |

| Sugar Beets | 30 (with field bioassay) | epa.govontario.ca |

| Sunflowers | 30 (with field bioassay) | epa.govontario.ca |

Mitigation of Phytotoxicity through Herbicide Interactions (e.g., Safeners)

Research into methods for mitigating the phytotoxicity of this compound to sensitive crops has explored the use of herbicide safeners and specific tank-mix combinations.

A notable example is the use of bentazon to reduce this compound-induced injury in dry beans. scirp.orgresearchgate.netcabidigitallibrary.org Studies have demonstrated that tank-mixing bentazon with this compound can decrease the level of visible injury, increase plant height, and, in some instances, increase the final yield of various dry bean market classes compared to treatment with this compound alone. scirp.orgresearchgate.net This safening effect allows for the use of this compound for weed control in a crop that would otherwise be unacceptably damaged. scirp.org

Antagonistic interactions with other herbicides can also inadvertently reduce phytotoxicity, although this is often accompanied by a decrease in weed control efficacy. For example, when this compound is tank-mixed with certain graminicides (grass-killing herbicides) from the aryloxyphenoxypropionate family, the control of grass species can be reduced. cambridge.org This antagonism can be due to reduced translocation of the graminicide when combined with this compound. cambridge.org While not a deliberate mitigation strategy for the primary crop, it highlights the complex interactions that can occur. The association of this compound with foliar fertilizers containing zinc has been studied, but results showed it did not significantly influence the selectivity or reduce the phytotoxic effects on soybeans. udesc.br

Further research into specific safeners for this compound in various crops is ongoing, as these compounds work by enhancing the crop's ability to metabolize the herbicide, thereby reducing injury without compromising weed control. google.comncl.ac.uk

Metabolism and Residue Profiles of Cloransulam in Biological Systems

Metabolic Pathways in Agricultural Plants (e.g., Soybeans)

In agricultural applications, cloransulam-methyl (B1669235) is applied to control broadleaf weeds in soybean crops. epa.gov Its selectivity is attributed to the soybean plant's ability to rapidly metabolize the compound. scielo.br Studies show that after application, this compound-methyl degrades quickly within the soybean plant, with a half-life of less than a day. epa.gov The metabolism and photolysis in the surrounding soil are also significant routes of transformation. epa.gov

The primary residue of concern in plants for regulatory purposes is considered to be the parent compound, this compound-methyl, and its acid metabolite, this compound. epa.govregulations.govhc-sc.gc.ca In studies where this compound-methyl was applied to soybeans, it was found to degrade into numerous metabolites rapidly. epa.gov

In the plant's environment (soil), degradation of this compound-methyl proceeds through the hydrolysis of the ester group and O-de-ethylation, yielding identified metabolites such as this compound, 5-hydroxy-cloransulam-methyl, and 5-hydroxy-cloransulam. hc-sc.gc.causda.govepa.gov These transformation products are structurally similar and may possess some herbicidal activity, although significantly less than the parent compound. usda.govepa.gov

Field trials conducted in various locations have consistently shown very low to non-detectable residue levels of this compound-methyl in harvested soybean commodities. One series of studies found that the final residue level of this compound-methyl in soybean grain was at or below the limit of detection of 0.001 mg/kg, and at or below 0.005 mg/kg in straw at harvest. researchgate.netnih.gov

Another set of field trials revealed no detectable residues of this compound-methyl in any soybean seed samples, with a limit of detection (LOD) of 0.005 ppm. epa.gov While some forage and hay samples showed detectable residues, the levels in mature beans were below 0.01 ppm. epa.gov Tolerances for the residues of this compound-methyl and its acid, this compound, have been established at 0.02 ppm for soybean seed, 0.1 ppm for forage, and 0.2 ppm for hay. epa.govgovinfo.gov

Residue Levels of this compound-Methyl in Soybean Commodities from Field Trials

| Commodity | Residue Level (mg/kg or ppm) | Source |

|---|---|---|

| Soybean Grain | ≤0.001 mg/kg | researchgate.netnih.gov |

| Soybean Straw | ≤0.005 mg/kg | researchgate.netnih.gov |

| Soybean Seed | Not Detected (LOD = 0.005 ppm) | epa.gov |

| Soybean Forage (some samples) | 0.013 - 0.032 ppm | epa.gov |

| Soybean Hay (some samples) | 0.037 - 0.122 ppm | epa.gov |

Identification of Plant Metabolites

Metabolic Transformations in Mammalian Systems

Metabolism studies in mammals, including rats and goats, indicate that this compound-methyl is rapidly absorbed and excreted, with minimal accumulation in tissues.

In rats, radiolabeled this compound-methyl was found to be rapidly excreted. epa.govgovinfo.gov Excretion occurred mainly via urine in females and through both urine and feces in males. epa.govnih.gov The absorption rate varied with the dose; at a low dose (5 mg/kg), approximately 60% was absorbed in males and 90% in females, while a single high dose (1000 mg/kg) resulted in significantly lower absorption (20-30%). regulations.gov Urinary elimination was rapid, with half-lives of approximately 6-9 hours. nih.gov

Distribution data from rat studies showed that less than 0.1% of the administered dose was found in any tissue 72 hours after dosing. epa.govregulations.govgovinfo.govnih.gov Similarly, studies in lactating goats demonstrated rapid excretion, with 99.9% of the recovered radioactivity appearing in the urine and feces. nih.govnih.gov This indicates a very low potential for bioaccumulation in mammals. nih.govnih.gov

Analysis of urine and fecal extracts from rats indicated that the parent compound, this compound-methyl, accounted for the majority of the excreted material. nih.gov The only metabolite identified at levels greater than 5% was the 4-OH phenyl derivative of this compound-methyl. nih.gov

In studies with lactating goats, the metabolic profile was different. The only significant metabolite identified in tissues (specifically the liver) was this compound, the acid form of the parent ester. nih.govnih.gov This metabolite constituted 9.5% of the total radioactive residue in the liver. nih.gov Sulfonanilide bridge cleavage was not a significant degradation pathway in ruminants. nih.govnih.gov

Consistent with rapid excretion, tissue residue analysis in mammals reveals very low concentrations of this compound-methyl and its metabolites. In rats, tissue radioactivity was minimal, with the highest percentages (0.01-0.03%) found in the kidney and liver 72 hours after dosing. regulations.gov

Residue and Metabolite Concentrations in Lactating Goat Tissues

| Tissue | Compound | Concentration (mg/kg) | Source |

|---|---|---|---|

| Kidney | Total Radioactive Residue | 0.122 - 0.128 | nih.govnih.gov |

| Kidney | This compound-methyl | ~0.066 | epa.govnih.gov |

| Liver | Total Radioactive Residue | <0.003 | nih.gov |

| Liver | This compound (metabolite) | 0.005 | nih.govnih.gov |

Analytical Methodologies for Cloransulam Research

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate cloransulam from interfering components in matrices such as soil, water, and plant tissues. The choice of technique depends on the matrix's complexity and the analyte's chemical properties.

The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis, including for this compound, due to its simplicity, speed, and minimal solvent usage. researchgate.netportico.org The procedure involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

For the analysis of This compound-methyl (B1669235) in matrices like soybean and soil, a typical QuEChERS protocol begins with the extraction of the sample using acetonitrile. researchgate.netnih.gov For dry samples, a hydration step with water is necessary before extraction. hpst.cz The addition of salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers. hpst.cz Different buffer systems, including acetate (B1210297) and citrate, can be employed to maintain a stable pH, which is crucial for pH-sensitive compounds. mdpi.com

Following extraction, the supernatant is subjected to a d-SPE cleanup step. This involves adding specific sorbents to the extract to remove interfering matrix components. For soybean extracts, which are high in fatty acids, primary secondary amine (PSA) is an effective sorbent for their removal, along with other interferences like phenols and carbohydrates. researchgate.netmdpi.com Other commonly used sorbents include C18 (octadecylsilane) for removing non-polar interferences and graphitized carbon black (GCB) for pigment removal. portico.org A study on organochlorine pesticides in soil utilized a d-SPE cleanup with anhydrous magnesium sulfate, PSA, and C18. nih.gov

A study detailing the analysis of this compound-methyl in soybean and soil using a QuEChERS-based method coupled with LC-MS/MS reported high efficiency. nih.gov The key parameters and findings from this research are summarized below.

| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (mg/kg) |

|---|---|---|---|---|

| Soybean Grain | 0.01, 0.1, 1 | 80-105 | 3-11 | 0.001 |

| Soybean Plant | 0.01, 0.1, 1 | 80-105 | 3-11 | 0.001 |

| Soybean Straw | 0.01, 0.1, 1 | 80-105 | 3-11 | 0.005 |

| Soil | 0.01, 0.1, 1 | 80-105 | 3-11 | 0.001 |

Subcritical water extraction (SWE) and supercritical fluid extraction (SFE) with carbon dioxide are considered green extraction techniques due to their use of non-toxic solvents.

Subcritical water extraction utilizes water at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state. thaiscience.infonih.gov Under these conditions, the polarity of water decreases, making it an effective solvent for a range of organic compounds. nih.gov The extraction efficiency is primarily influenced by temperature, while pressure has a less significant effect. mdpi.commhlw.go.jp A study comparing extraction methods for this compound-methyl from soil found that subcritical water at 150°C yielded a recovery of 77%. niph.go.jp However, it was also noted that this compound-methyl hydrolyzed at this temperature. mdpi.comniph.go.jp

Supercritical CO2 extraction employs carbon dioxide above its critical temperature (31.1°C) and pressure (73.8 bar), where it exhibits properties of both a liquid and a gas. It is a non-polar solvent, and its solvating power can be tuned by altering pressure and temperature. Research on extracting this compound-methyl from soil showed that supercritical CO2 was less efficient than conventional organic solvents, with a recovery of 45% at 140°C. mdpi.comniph.go.jp Interestingly, the study found that the addition of polarity modifiers did not improve extraction efficiency, but the extraction was strongly dependent on temperature. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

Chromatographic Separation and Detection Methods

Following extraction and cleanup, chromatographic techniques are used to separate this compound from other components in the sample extract, followed by sensitive detection, typically using mass spectrometry.

LC-MS/MS is the most common and reliable technique for the determination of this compound-methyl. nih.gov It offers high sensitivity and selectivity, which are essential for detecting low residue levels in complex matrices. The methodology involves separating the analyte on a liquid chromatography column, followed by ionization and detection by a tandem mass spectrometer.

For the analysis of this compound-methyl, electrospray ionization (ESI) in the positive mode is typically used. epa.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. A Japanese Ministry of Health, Labour and Welfare notification provides examples of such transitions for this compound-methyl. epa.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (Quantification) (m/z) | Product Ion (Confirmation) (m/z) |

|---|---|---|---|---|

| This compound-methyl | ESI+ | 430 | 398 | 370 |

The optimization of MS/MS conditions, such as cone voltage and collision energy, is critical for achieving maximum sensitivity. researchgate.net These parameters are typically optimized by infusing a standard solution of the analyte into the mass spectrometer. researchgate.net

While LC-MS/MS is more common, GC-MS can also be used for the analysis of this compound, particularly its methyl ester. Due to the low volatility and thermal lability of sulfonamide herbicides, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.